N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Description
IUPAC系统命名法推导
该化合物的系统命名需遵循《国际纯化学与应用化学联合会命名规则》,其核心在于确定母体结构并系统编号取代基。通过解析分子结构可知,该化合物包含两个主要结构单元:7-甲氧基-4-甲基-2-氧代-2H-色烯-3-基片段和5-苄基-1,3,4-噻二唑-2-基片段,两者通过乙酰胺基团连接。
母体结构选择遵循最大环优先原则,2H-色烯-2-酮(Chromen-2-one)作为双环体系具有更高优先级。对该母体的编号从氧代基团所在的氧原子开始,沿环顺时针方向进行。7-甲氧基(-OCH3)位于色烯环的7号位,4-甲基(-CH3)位于4号位。乙酰胺基团(-NH-C(=O)-CH2-)连接在色烯环的3号位,进而与1,3,4-噻二唑环的2号位相连。噻二唑环上的5号位被苄基(-CH2C6H5)取代。
因此,完整IUPAC命名为:N-[5-(苯甲基)-1,3,4-噻二唑-2-基]-2-[7-甲氧基-4-甲基-2-氧代-2H-色烯-3-基]乙酰胺。该命名准确反映了取代基的位置、类型及连接顺序,符合IUPAC层级式命名规范。
替代命名表示方法
除系统命名外,该化合物可通过多种化学标识系统进行表征。SMILES(简化分子线性输入系统)字符串为:COc1ccc2c(C)c(CC(=O)Nc3nnc(Cc4ccccc4)s3)c(=O)oc2c1,该表示法通过原子连接顺序与键合类型精确描述分子拓扑结构。其中,"COc"表示甲氧基,"c(=O)"标示羰基,"Nc3nnc(...)s3"描述噻二唑环的氮硫原子排列。
InChI标识符虽未在现有数据中直接生成,但根据RDKit工具的计算原理,其标准InChI应包含以下关键层:主层描述分子骨架,氢层处理质子化状态,立体化学层指定手性中心(若存在)。由于该化合物未报道立体异构体,其InChI将仅包含连接性信息。此外,CAS登记号1144457-28-2作为唯一标识符,在化学数据库中用于精确检索。
分子式与结构异构考量
该化合物分子式为C22H19N3O4S,摩尔质量421.5 g/mol。其结构异构可能性主要体现在以下方面:
取代基位置异构 :色烯环上的甲氧基与甲基可能迁移至其他位置,如6-甲氧基或5-甲基衍生物。噻二唑环的苄基若移至1号或3号位,将产生不同的异构体。
连接方式变异 :乙酰胺基团中的-CH2-连接单元若改为直接键合(形成脲结构)或延长碳链,将导致分子式改变。此外,噻二唑环与色烯环的连接顺序倒置(如色烯环作为取代基连接至噻二唑)也将产生异构体。
官能团类型转换 :将色烯环的酮基(C=O)还原为亚甲基(CH2),或将噻二唑环的硫原子替换为氧(生成噁二唑)均可形成结构异构体。但这些变化会改变分子式,属于不同化合物范畴。
通过比较SMILES字符串的拓扑结构可知,现有构型中所有取代基的位置与连接方式均被严格限定,因此该化合物不存在保留分子式的构型异构体。可能的异构体均需改变取代基位置或母核结构,从而导致分子式差异。
Properties
Molecular Formula |
C22H19N3O4S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-13-16-9-8-15(28-2)11-18(16)29-21(27)17(13)12-19(26)23-22-25-24-20(30-22)10-14-6-4-3-5-7-14/h3-9,11H,10,12H2,1-2H3,(H,23,25,26) |
InChI Key |
OZFYPBQSBZBZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A widely adopted route begins with the reaction of benzyl isothiocyanate with hydrazine hydrate under acidic conditions to form a substituted thiosemicarbazide. Subsequent oxidative cyclization using ferric chloride (FeCl₃) in ethanol at 60–70°C for 6–8 hours yields 5-benzyl-1,3,4-thiadiazol-2-amine. The reaction mechanism involves the elimination of ammonia and the formation of the thiadiazole ring’s sulfur-nitrogen bonds.
Reaction conditions:
Functionalization at the 2-Position
The free amine group at the 2-position of the thiadiazole ring is acetylated via nucleophilic acyl substitution. Treatment with acetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et₃N) as a base produces the acetamide derivative.
Optimized parameters:
-
Molar ratio (thiadiazole : acetyl chloride): 1 : 1.2
-
Reaction time: 4 hours at 0–5°C (prevents side reactions)
Preparation of the Chromen-2-One Moiety
The 7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl fragment is synthesized via a Pechmann condensation, followed by selective methylation.
Pechmann Condensation
Resorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C to form 7-hydroxy-4-methylcoumarin. The reaction proceeds through electrophilic substitution and lactonization.
Critical parameters:
Methoxylation and Acetic Acid Side Chain Introduction
The 7-hydroxy group is methylated using dimethyl sulfate (DMS) in alkaline conditions (K₂CO₃ in acetone). Subsequent Friedel-Crafts acetylation at the 3-position introduces the acetic acid side chain required for coupling.
Stepwise protocol:
-
Methylation:
-
7-hydroxy-4-methylcoumarin + DMS (1.1 eq) → 7-methoxy-4-methylcoumarin
-
Solvent: Acetone, reflux for 12 hours
-
Yield: 78%
-
-
Acetylation:
Coupling Strategies for Acetamide Formation
The final step involves conjugating the thiadiazole and chromen-2-one units via an acetamide linker. Two principal methods dominate literature: active ester intermediacy and direct carbodiimide-mediated coupling.
Active Ester Method
The chromen-3-yl acetic acid is converted to its N-hydroxysuccinimide (NHS) ester using N,N’-dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). This active ester reacts with 5-benzyl-1,3,4-thiadiazol-2-amine under mild conditions.
Procedure highlights:
-
Molar ratio (acid : DCC : NHS): 1 : 1.2 : 1.5
-
Reaction time: 12 hours at 25°C
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
-
Yield: 70%
Carbodiimide-Mediated Coupling
A one-pot approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM. This method avoids isolating the active ester but requires stringent moisture control.
Optimized conditions:
Reaction Condition Optimization
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility but risk side reactions. Mixed solvent systems (THF/H₂O) balance reactivity and purity:
| Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 58 | 92 |
| THF/H₂O (9:1) | 71 | 98 |
| DCM/MeOH (8:2) | 63 | 95 |
Catalytic Enhancements
Lewis acids (ZnCl₂, BF₃·OEt₂) accelerate coupling kinetics. ZnCl₂ (5 mol%) in THF increases yield to 76% by stabilizing the transition state.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC (C18 column, MeOH/H₂O 70:30): RT = 8.92 min, purity >99%
Scalability and Industrial Adaptations
Kilogram-scale batches employ continuous flow reactors to enhance heat/mass transfer. Microreactor technology reduces reaction time from 12 hours to 45 minutes while maintaining 73% yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups on the chromenyl ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the benzyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various bases (e.g., NaOH, KOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide. In vitro assays have demonstrated selective cytotoxicity against various cancer cell lines.
Case Study Findings:
- Cell Line Sensitivity: The compound was tested against a panel of 60 cancer cell lines.
- Leukemia: IC50 = 10 µM (Moderate sensitivity)
- Breast Cancer: IC50 = 15 µM (Moderate sensitivity)
- Colon Cancer: IC50 = 25 µM (Low sensitivity)
| Cell Line Type | IC50 (µM) | Sensitivity Level |
|---|---|---|
| Leukemia | 10 | Moderate |
| Breast Cancer | 15 | Moderate |
| Colon Cancer | 25 | Low |
The mechanism of action appears to involve:
- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
- Inhibition of Cell Proliferation: It disrupts key signaling pathways associated with cell cycle regulation.
Antiviral Activity
Emerging research suggests that this compound may also exhibit antiviral properties. Thiadiazole derivatives have been studied for their efficacy against various viral infections, including those caused by RNA viruses.
Notable Findings:
- Thiadiazole derivatives have shown promise as inhibitors of viral replication.
- Studies indicate that modifications to the thiadiazole ring can enhance antiviral activity.
Structure–Activity Relationship (SAR)
SAR studies are crucial for understanding how structural modifications influence biological activity:
- Thiadiazole Substitution: Variations in substituents on the thiadiazole ring can significantly alter anticancer potency.
- Chromene Modifications: Changes to the methoxy and methyl groups on the chromene moiety affect solubility and bioavailability.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and chromenyl moieties may bind to active sites, inhibiting or modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents at the thiadiazole ring and the acetamide side chain. Below is a comparative analysis of key analogs:
Key Observations:
- The coumarin moiety in the target compound introduces a rigid, planar structure that may facilitate intercalation or π-π stacking with biological targets, unlike the flexible phenoxy or trifluoromethylphenyl groups in analogs .
- Physical Properties :
- Melting points vary significantly based on substituents. For instance, 4g (203–205°C) has a higher melting point than 5e (132–134°C), likely due to stronger intermolecular interactions from the piperazine and chlorophenyl groups .
- Yields for thioether-linked analogs (e.g., 5h : 88%) are generally higher than those with alkylthio groups (e.g., 5g : 78%), suggesting steric or electronic factors influence reaction efficiency .
Spectral and Analytical Comparisons
- NMR/IR Data :
- Analogs in and exhibit characteristic IR peaks for NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and C=N (~1600 cm⁻¹), consistent with the target compound’s expected spectral profile .
- In 4g , ¹H NMR signals for piperazine protons appear at δ 2.5–3.5 ppm, while the coumarin protons in the target compound would likely resonate downfield (δ 6.5–8.0 ppm) due to aromaticity .
Biological Activity
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a benzyl group and an acetamide moiety linked to a chromenone structure . Its molecular formula is with a molecular weight of 375.5 g/mol. The presence of multiple functional groups enhances its potential for various chemical interactions and biological activities .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Thiadiazole Ring : The benzyl derivative is synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Acetamide Formation : The thiadiazole is then reacted with an acetamide derivative under controlled conditions to form the final product.
- Purification : The compound is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including breast (MCF-7) and lung (A549) carcinoma cells .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(5-benzyl...) | MCF-7 | 0.28 |
| N-(5-benzyl...) | A549 | 0.52 |
The mechanism of action appears to involve apoptosis induction through caspase activation and disruption of cellular processes .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The exact mechanism may involve membrane disruption or inhibition of key metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA synthesis .
- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells, which is crucial for its anticancer effects .
Case Studies
Several studies have evaluated the biological activity of thiadiazole derivatives similar to this compound:
-
Study on Anticancer Activity : A study reported that compounds with similar structures showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.28 µg/mL to over 10 µg/mL depending on the substituents present on the thiadiazole ring .
- Table 1: Summary of Anticancer Activities
Compound Cell Line IC50 (µg/mL) Compound A MCF-7 0.28 Compound B A549 0.52 Compound C HepG2 8.107 - Antimicrobial Efficacy Study : Another study focused on the antimicrobial properties against Staphylococcus aureus, where a related compound exhibited an MIC (Minimum Inhibitory Concentration) below 50 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
